Ethyl 2-(6-amino-5-methoxypyridin-3-yl)propanoate
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Overview
Description
Ethyl 2-(6-amino-5-methoxypyridin-3-yl)propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyridine ring substituted with an amino group and a methoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-amino-5-methoxypyridin-3-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-amino-5-methoxypyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(6-amino-5-methoxypyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-amino-5-methoxypyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-methoxypyridin-3-yl)propanoate: Lacks the amino group, making it less reactive in certain chemical reactions.
Methyl 2-(6-amino-5-methoxypyridin-3-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its physical and chemical properties.
Uniqueness
This compound is unique due to the presence of both an amino group and a methoxy group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H16N2O3 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 2-(6-amino-5-methoxypyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H16N2O3/c1-4-16-11(14)7(2)8-5-9(15-3)10(12)13-6-8/h5-7H,4H2,1-3H3,(H2,12,13) |
InChI Key |
DWKDEXXOWRUSAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=C(N=C1)N)OC |
Origin of Product |
United States |
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